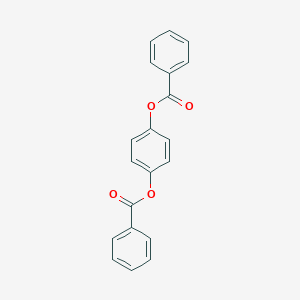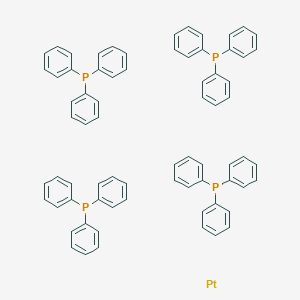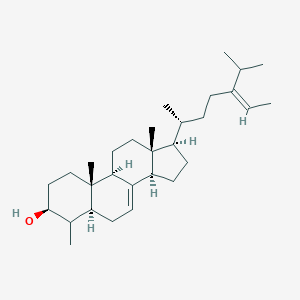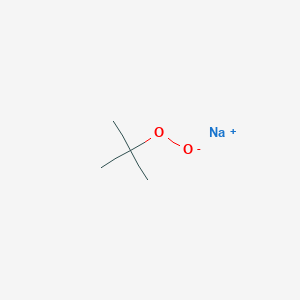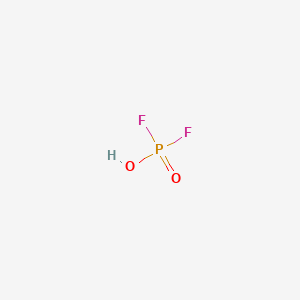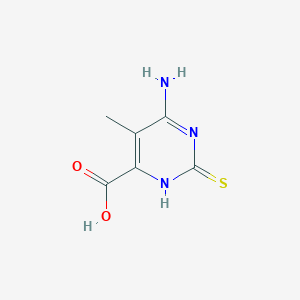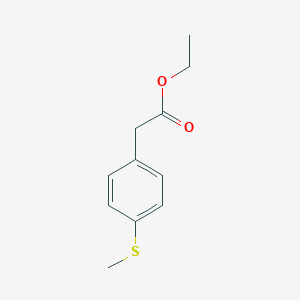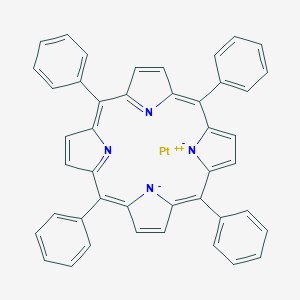
Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide is a chemical compound with the molecular formula C44H28N4Pt . It is a complex of platinum with a porphyrin ligand. The average mass of this compound is 807.804 Da .
Molecular Structure Analysis
The molecular structure of Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide is characterized by a central platinum ion coordinated to a porphyrin ligand . The porphyrin ligand consists of a tetrapyrrole macrocycle, which provides four nitrogen atoms for coordination with the platinum ion .科学的研究の応用
Anticancer Photodynamic Therapy (PDT) Agents
Platinum-based porphyrins have been identified as potential agents for anticancer photodynamic therapy. The unique structure of these compounds, particularly when β,β-dinitro-substituted, makes them valuable starting materials for creating PDT agents that are otherwise difficult to obtain . These agents can be activated by light to produce reactive oxygen species that selectively destroy cancer cells.
Antitumor Treatments
Research has shown that platinum complexes, including those with porphyrin structures, are promising for antitumor treatments. They are being explored for their effectiveness in combination therapies to enhance the efficacy of existing chemotherapeutics like cisplatin . Modifications to these molecules, such as developing multinuclear structures or encapsulating them in nanoparticles, are being studied to improve pharmacokinetics and drug selectivity.
Solar Energy Conversion
Porphyrin derivatives have been utilized in the fabrication of heterojunction solar cells. For instance, thin films of manganese porphyrin chloride have been deposited on silicon wafers to create solar cells, leveraging the photophysical properties of porphyrins for energy conversion .
Synthesis of Highly Substituted Porphyrins
The selective functionalization of porphyrins, including the synthesis of β,β-dinitro derivatives, allows for the creation of highly substituted porphyrins. These compounds are essential for various ongoing projects, such as controlled cycloaddition reactions leading to isobacteriochlorins .
Catalysis
Porphyrin complexes with metals like platinum are known for their catalytic activity. They can catalyze chemical, photochemical, and electrochemical processes, making them valuable for research in new materials and processes .
Biomedical Applications
The biomedical applications of tetrapyrrole macroheterocycles, including porphyrins, are of significant interest. Their ability to inactivate various viruses, including SARS-CoV-2, suggests potential in creating alternative treatments for drug-resistant viral and bacterial infections .
将来の方向性
Porphyrin compounds, including Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide, have wide possibilities for creating new functional materials, including catalysts for practically important processes, materials for medical, technical, and agricultural purposes, highly efficient sensor and optoelectronic devices, optical limiters, photosensitizers, solar energy converters, optochemosensory materials, etc . In particular, the use of tetrapyrrole macroheterocycles for biomedical purposes is of great importance .
作用機序
Target of Action
Similar compounds such as 5,10,15,20-tetraphenyl-21h,23h-porphrine manganese (iii) chloride have been used in the fabrication of heterojunction solar cells . The compound is deposited on an n-silicon single crystal wafer, suggesting that its target could be related to light absorption and energy conversion .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets through light absorption and energy conversion processes . The compound’s structure allows it to absorb light in the visible part of the solar spectrum, facilitating charge transfer, high oscillator strength, large exciton diffusion length, and very long-lived triplet states .
Biochemical Pathways
Given its potential use in solar cells, it may influence pathways related to light absorption and energy conversion .
Result of Action
Based on the properties of similar compounds, it can be inferred that it may contribute to energy conversion processes in the context of solar cell technology .
Action Environment
The action, efficacy, and stability of Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide may be influenced by various environmental factors . For instance, in the context of solar cell technology, factors such as light intensity and temperature could potentially impact its performance .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide can be achieved through a multistep process involving the formation of intermediate compounds.", "Starting Materials": ["Platinum(2+) salt", "5,10,15,20-tetraphenylporphyrin-22,23-dicarboxylic acid", "reducing agent", "solvent"], "Reaction": ["1. Dissolve 5,10,15,20-tetraphenylporphyrin-22,23-dicarboxylic acid in a solvent such as dimethylformamide (DMF) or chloroform.", "2. Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the solution to convert the carboxylic acid groups to alcohols.", "3. Add a platinum(2+) salt to the solution and stir at room temperature for several hours to allow for the coordination of the platinum ion to the porphyrin ligand.", "4. Filter the solution to remove any unreacted starting materials and isolate the product by precipitation or chromatography.", "5. Characterize the product using analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity." ] } | |
CAS番号 |
14187-14-5 |
製品名 |
Platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide |
分子式 |
C44H28N4Pt |
分子量 |
807.8 g/mol |
IUPAC名 |
platinum(2+);5,10,15,20-tetraphenylporphyrin-22,23-diide |
InChI |
InChI=1S/C44H28N4.Pt/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |
InChIキー |
VWXIQZRMNABSCR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.[Pt+2] |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




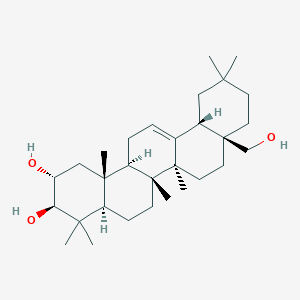


![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)
